2-[(4-Methylcyclohexyl)oxy]benzaldehyde
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Overview
Description
2-[(4-Methylcyclohexyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H18O2 . It is characterized by the presence of a benzaldehyde group attached to a 4-methylcyclohexyl group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylcyclohexyl)oxy]benzaldehyde typically involves the reaction of 4-methylcyclohexanol with benzaldehyde under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-[(4-Methylcyclohexyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), often in the presence of a catalyst.
Major Products:
Oxidation: 2-[(4-Methylcyclohexyl)oxy]benzoic acid.
Reduction: 2-[(4-Methylcyclohexyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-[(4-Methylcyclohexyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic aldehydes on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its aromatic properties make it suitable for use in perfumes and other scented products .
Mechanism of Action
The mechanism of action of 2-[(4-Methylcyclohexyl)oxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Benzaldehyde: Lacks the cyclohexyl group, making it less hydrophobic.
4-Methylcyclohexanol: Lacks the aromatic aldehyde group, reducing its reactivity in certain reactions.
2-[(4-Methylcyclohexyl)oxy]benzoic acid: An oxidized form of 2-[(4-Methylcyclohexyl)oxy]benzaldehyde, with different chemical properties.
Uniqueness: this compound is unique due to its combination of an aromatic aldehyde and a cyclohexyl ether group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-(4-methylcyclohexyl)oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-5,10-11,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYCBGSYBWTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020960-74-0 |
Source
|
Record name | 2-[(4-methylcyclohexyl)oxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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